Enhanced Human Potency of Isoproscaline Versus Mescaline: Dose Range Comparison
Isoproscaline demonstrates a substantially lower active dose range in humans compared to its parent compound mescaline. In his compendium PiHKAL, Shulgin reports an active psychedelic dose of 40–80 mg for isoproscaline, whereas mescaline requires 180–360 mg or higher to achieve comparable effects [1]. This represents an approximately 4.5- to 9-fold increase in potency by weight, a meaningful differentiation for researchers seeking compounds with lower mass burden per administration. The closely related proscaline shows a slightly lower dose range of 30–60 mg, positioning isoproscaline as an intermediate in potency between proscaline and mescaline within the scaline series [1].
| Evidence Dimension | Active human psychedelic dose |
|---|---|
| Target Compound Data | 40–80 mg |
| Comparator Or Baseline | Mescaline: 180–360 mg; Proscaline: 30–60 mg |
| Quantified Difference | Approximately 4.5–9× more potent than mescaline; approximately 1.3× less potent than proscaline (based on midpoint dose comparison) |
| Conditions | Human self-experimentation data reported in PiHKAL (Shulgin & Shulgin, 1991); qualitative psychedelic endpoints |
Why This Matters
For procurement decisions in preclinical or clinical psychedelic research, the per-dose mass requirement directly impacts formulation strategy, cost-per-trial, and subject compliance; isoproscaline's intermediate potency profile provides a distinct option within the scaline series.
- [1] Shulgin A, Shulgin A. PiHKAL: A Chemical Love Story. Berkeley: Transform Press; 1991. Entries for Isoproscaline (#89), Mescaline (#96), Proscaline (#121). View Source
